

An In-Depth Technical Guide to the Synthesis and Characterization of Rupintrivir-d7

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Compound of Interest

Compound Name: *Rupintrivir-d7*

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of **Rupintrivir-d7**, a deuterated analog of the potent picornavirus 3C protease inhibitor, Rupintrivir. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug development and related fields.

Introduction

Rupintrivir (formerly AG-7088) is a peptidomimetic, irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs), the primary causative agents of the common cold.[1][2] It has also demonstrated broad-spectrum activity against other picornaviruses.[3] The mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of the 3C protease, thereby inhibiting the proteolytic processing of the viral polyprotein, which is essential for viral replication.[4][5]

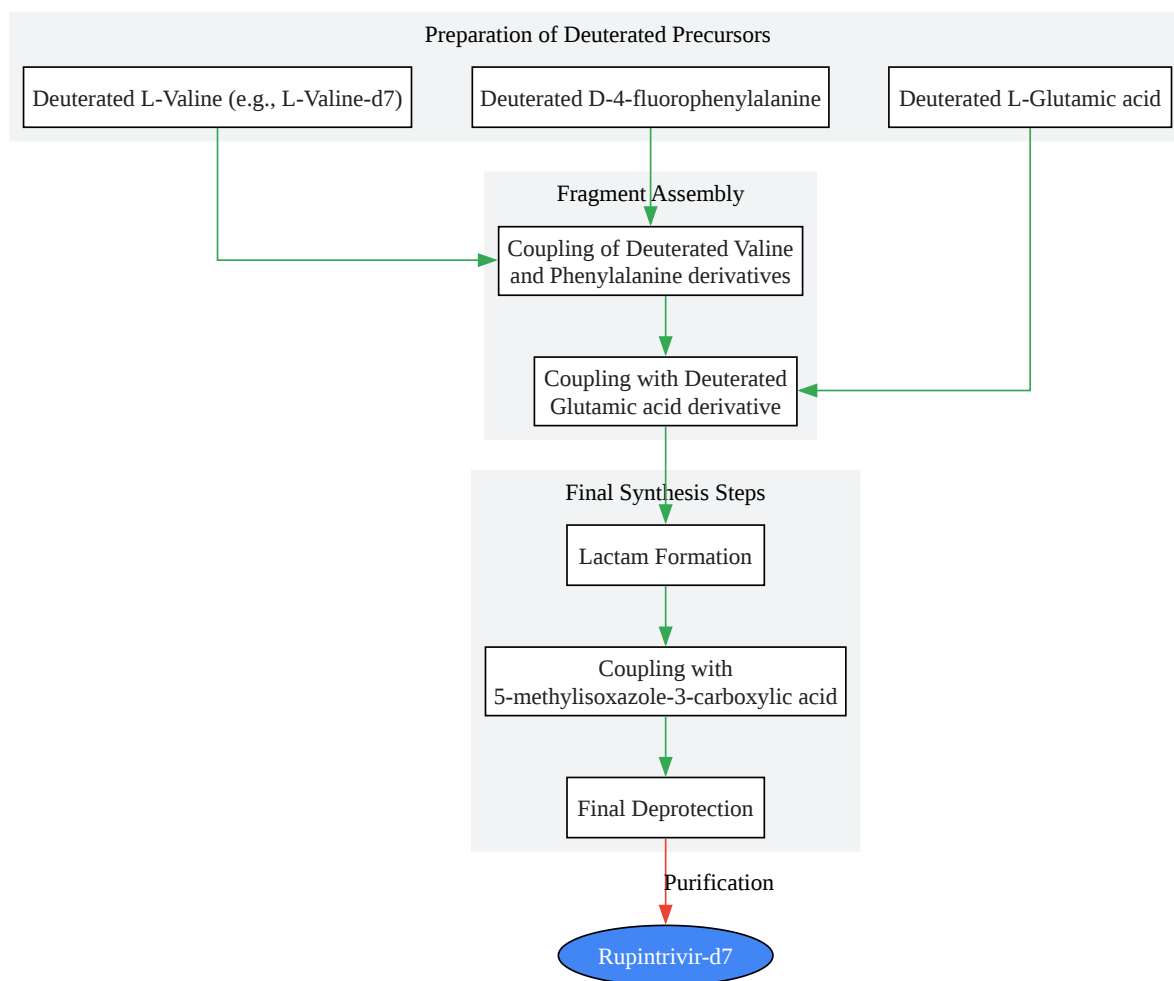
Rupintrivir-d7 is a deuterated version of Rupintrivir. Stable isotope-labeled compounds like **Rupintrivir-d7** are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug while maintaining nearly identical physicochemical properties.

Synthesis of Rupintrivir-d7

While a specific, detailed synthesis protocol for **Rupintrivir-d7** is not publicly available, a plausible synthetic route can be devised based on the improved synthesis of Rupintrivir.^{[6][7]} The strategy involves the use of deuterated amino acid precursors. The key building blocks for the synthesis of Rupintrivir are L-glutamic acid, D-4-fluorophenylalanine, and L-valine.^{[6][7]} To synthesize **Rupintrivir-d7**, the corresponding deuterated versions of these amino acids would be employed. The "d7" designation suggests that seven hydrogen atoms have been replaced by deuterium. Based on the structure of Rupintrivir, these are likely located on the valine side chain (six deuteriums on the two methyl groups and one on the alpha-carbon) or other strategic positions.

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis of **Rupintrivir-d7**, adapted from the known synthesis of Rupintrivir.



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Proposed synthetic workflow for **Rupintrivir-d7**.

Experimental Protocols

The following are proposed, detailed methodologies for the key steps in the synthesis of **Rupintrivir-d7**, based on established chemical principles and the known synthesis of Rupintrivir.[6][7]

Step 1: Synthesis of Deuterated Amino Acid Precursors

Deuterated L-valine, D-4-fluorophenylalanine, and L-glutamic acid can be synthesized using established methods, such as acid-catalyzed exchange in D₂O at elevated temperatures or by employing deuterated starting materials in established amino acid synthesis routes.

Step 2: Peptide Couplings

Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF), would be used for the coupling of the protected deuterated amino acid fragments.

Step 3: Cyclization and Final Coupling

The formation of the lactam ring from the glutamic acid derivative can be achieved through intramolecular amide bond formation. The final coupling step involves the acylation of the valine amine with 5-methylisoxazole-3-carbonyl chloride.

Step 4: Purification

The final product, **Rupintrivir-d7**, would be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Rupintrivir-d7

Comprehensive characterization of the synthesized **Rupintrivir-d7** is essential to confirm its identity, purity, and isotopic enrichment. The following table summarizes the expected analytical data.

Parameter	Expected Value/Characteristic
Molecular Formula	C ₃₁ H ₃₂ D ₇ FN ₄ O ₇
Monoisotopic Mass	605.3230 g/mol
Appearance	White to off-white solid
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥98%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling pattern of **Rupintrivir-d7**.

¹H NMR: The proton NMR spectrum is expected to be similar to that of Rupintrivir, with the notable absence of signals corresponding to the positions that have been deuterated. The integration of the remaining proton signals will confirm the extent of deuteration.

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The signals for carbons directly attached to deuterium atoms may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of **Rupintrivir-d7**.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) will be used to determine the accurate mass of the molecular ion. The expected [M+H]⁺ ion for **Rupintrivir-d7** is m/z 606.3298.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can provide further structural confirmation. The fragmentation pattern of **Rupintrivir-d7** will be similar to that of Rupintrivir, but with mass shifts in the fragment ions containing deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

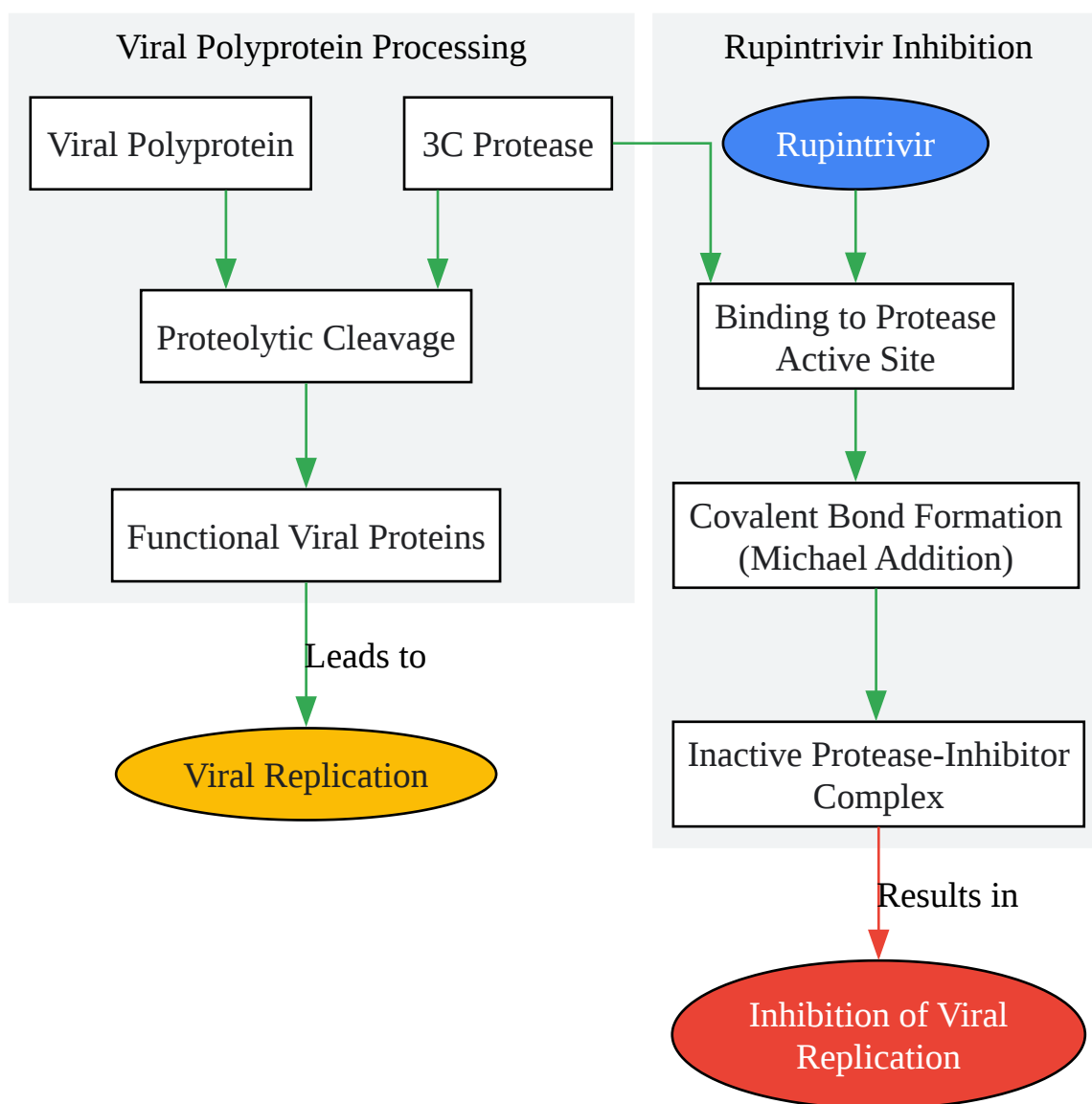
A validated reversed-phase HPLC method is crucial for determining the purity of **Rupintrivir-d7** and for its quantification in biological matrices.

Experimental Protocol: RP-HPLC Method

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from 10% to 90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

Mechanism of Action

Rupintrivir is a mechanism-based inhibitor of the viral 3C protease. The following diagram illustrates the key steps in the inhibition process.



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Mechanism of action of Rupintrivir.

The α,β -unsaturated ester moiety of Rupintrivir acts as a Michael acceptor for the active site cysteine residue of the 3C protease.[5] This results in the formation of a stable, irreversible covalent bond, rendering the enzyme inactive.[5] Consequently, the processing of the viral polyprotein is blocked, leading to the inhibition of viral replication.[8]

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of **Rupintrivir-d7**. While a specific synthetic protocol for the deuterated analog is not publicly available, a plausible and detailed synthetic strategy has been proposed based on the known synthesis of Rupintrivir. The characterization data presented are based on the expected properties of this isotopically labeled compound. The experimental protocols for analysis provide a solid starting point for researchers working with **Rupintrivir-d7**. This document serves as a valuable resource for scientists and professionals in the field of antiviral drug discovery and development.

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